6-Hydrazinophenanthridine

Übersicht

Beschreibung

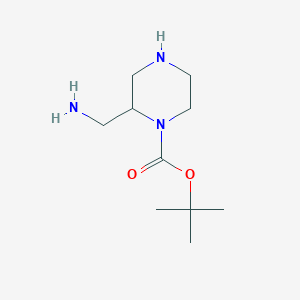

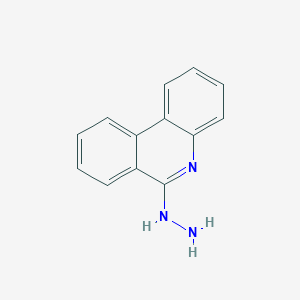

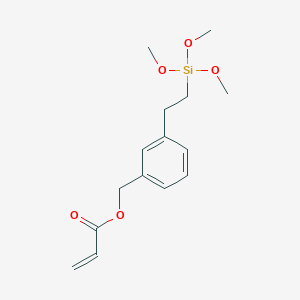

6-Hydrazinophenanthridine is a chemical compound that belongs to the phenanthridine family. It is a heterocyclic compound that contains nitrogen atoms in its structure. The compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Tumor Targeting and Theranostic Agents

Research has explored the use of 6-hydrazinophenanthridine derivatives in the development of tumor-targeted theranostic agents. These agents utilize the coordination chemistry of rhenium and technetium, with 6-hydrazinonicotinamide (HYNIC) bifunctional ligands modified to form pyridylthiosemicarbazide ligands (SHYNIC). These are conjugated to tumor-targeting peptides, allowing for both imaging and therapeutic applications, especially using technetium and rhenium isotopes (North et al., 2017).

Inhibition of DNA Polymerase in Bacillus subtilis

Studies have identified hydrazino derivatives of this compound as selective inhibitors of a distinct DNA polymerase from Bacillus subtilis. These compounds show a novel mode of interaction with DNA and have the potential to modulate DNA synthesis processes in bacterial cells (Mackenzie et al., 1973).

Potential Anticancer Agents

Research on heterocyclic carbohydrazides, derived from hydrazinophenanthridine, has shown promise in anticancer applications. These compounds, particularly 3-hydrazino-5,6-diphenyl-1,2,4-triazine, have demonstrated activity against various leukemia cell lines, suggesting their potential as novel anticancer agents (Mansour et al., 2003).

Ribosomal RNA-Mediated Protein Folding Activity

6-Aminophenanthridine, a structurally related compound, has been shown to inhibit the ribosomal RNA-mediated protein folding activity of the ribosome. This finding provides a new perspective on the role of ribosomal RNA in cellular processes and could have implications for understanding prion diseases and other protein misfolding disorders (Tribouillard-Tanvier et al., 2008).

DNA Binding and Antimicrobial Activity

Hydrazinophenanthridine derivatives have been studied for their DNA binding and antimicrobial properties. For example, pyrazolo[3,4-d]pyrimidines, synthesized from 6-chloro-1-methyluracil and hydrazine, show promising interactions with nucleic acid DNA, indicating potential use in antimicrobial applications (Mousa et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 6-Hydrazinophenanthridine is the hydrazo group . This compound interacts with this group during its reactions with other substances .

Mode of Action

This compound interacts with its targets through acylation and oxidation . Specifically, it reacts with phthaloyl chloride and isocyanates at the hydrazo group . Acylation of this hydrazidine by diethyloxalate or oxidation of the hydrazones obtained from it leads to annelated 1,2,4-triazoles .

Biochemical Pathways

The formation of annelated 1,2,4-triazoles suggests that it may influence pathways involving these compounds .

Result of Action

The result of this compound’s action is the formation of annelated 1,2,4-triazoles . This occurs through the acylation of the hydrazidine by diethyloxalate or the oxidation of the hydrazones obtained from it .

Biochemische Analyse

Biochemical Properties

6-Hydrazinophenanthridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it reacts with carbonyl reagents to form hydrazones and with formic acid to produce a 1,2,4-triazole derivative . These interactions suggest that this compound can act as a versatile reagent in biochemical synthesis, potentially influencing the activity of enzymes involved in these reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to interact with cellular components, leading to changes in cell function. For example, the compound’s interaction with phthaloyl chloride and isocyanates occurs at the hydrazo group, leading to the formation of annelated 1,2,4-triazoles . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound’s reactions with carbonyl reagents and formic acid indicate its ability to form stable derivatives, which can inhibit or activate specific enzymes . Additionally, its interaction with phthaloyl chloride and isocyanates suggests that this compound can modify the activity of enzymes through acylation and oxidation processes . These molecular interactions underline the compound’s potential as a biochemical tool for modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can form stable hydrazones and triazole derivatives, which may persist in biological systems . These stable forms can have prolonged effects on cellular processes, making the compound a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. For instance, studies on neurotoxin-induced animal models have shown that varying doses of compounds can induce different levels of neurodegeneration and behavioral changes . Understanding the dosage effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form hydrazones and triazole derivatives suggests its involvement in oxidation and acylation reactions . These interactions can affect the overall metabolic pathways in which this compound participates, highlighting its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying subcellular processes.

Eigenschaften

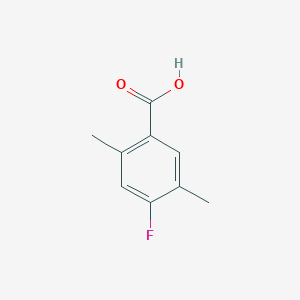

IUPAC Name |

phenanthridin-6-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODJTROQLRJXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932307 | |

| Record name | 6-Hydrazinylphenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144402-92-6 | |

| Record name | 6-Hydrazinylphenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions 6-Hydrazinophenanthridine undergoes with different reagents?

A1: this compound readily participates in acylation and ring annelation reactions. For instance, it reacts with 2-acylcyclohexane-1,3-diones , and 1,2,4-triazole derivatives , to yield various heterocyclic compounds. This reactivity makes it a valuable building block in organic synthesis, particularly for generating diverse phenanthridine derivatives.

Q2: What analytical techniques are typically employed to characterize this compound and its derivatives?

A3: Although specific analytical techniques are not explicitly mentioned within the provided abstracts , it is highly probable that standard spectroscopic methods were employed for characterization. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about the structure, functional groups, and molecular weight of the synthesized compounds. Further research in the full text of the articles would be needed to confirm the specific techniques employed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)

![1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride](/img/structure/B6591614.png)